4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-9-14-5-7-15(8-6-14)12(20)13-10-1-3-11(4-2-10)16(18)19/h1-4,9H,5-8H2,(H,13,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIKMMRAZECJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylpiperazine with a formylating agent under controlled conditions to introduce the formyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-carboxy-N-(4-nitrophenyl)piperazine-1-carbothioamide.
Reduction: 4-formyl-N-(4-aminophenyl)piperazine-1-carbothioamide.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
CAS Number: 959579-20-5
The compound features a piperazine ring substituted with a formyl group and a nitrophenyl moiety, which contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of the nitrophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the nitro group is known to enhance the antibacterial effects, making it a candidate for developing new antibiotics.
- Neuropharmacology : Piperazine derivatives are often studied for their effects on the central nervous system. This compound may have potential as a neuroprotective agent, with preliminary studies suggesting it could modulate neurotransmitter systems.
Biological Studies
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its ability to form hydrogen bonds with enzyme active sites may lead to the development of novel therapeutic agents targeting specific diseases.
- Receptor Interaction : Initial studies suggest that this compound can interact with various receptors, potentially modulating their activity. This property is crucial for drug design aimed at treating neurological disorders or metabolic diseases.
Material Science
- Synthesis of Functional Materials : The unique structure of this compound allows it to be used as a building block in organic synthesis. It can be utilized to create polymers or other materials with specific electronic or optical properties, making it valuable in developing advanced materials.
- Nanotechnology Applications : The compound's properties may be leveraged in nanotechnology for creating nanoscale devices or sensors, particularly those that require specific chemical interactions or responses to biological stimuli.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. | |
| Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria. | |
| Neuropharmacology | Indicated potential neuroprotective effects in animal models. | |
| Enzyme Inhibition | Identified as an inhibitor of specific enzymes involved in inflammatory pathways. | |
| Receptor Interaction | Exhibited modulation of serotonin receptors, suggesting potential for CNS applications. | |
| Material Science | Used as a precursor for synthesizing novel polymeric materials with enhanced properties. | |
| Nanotechnology Applications | Developed nanosensors capable of detecting specific biomolecules based on chemical interactions. |
Mechanism of Action
The mechanism of action of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide, particularly as a tyrosinase inhibitor, involves binding to the active site of the enzyme. This binding interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin, thereby reducing melanin production. The molecular targets include the copper ions in the active site of tyrosinase, and the pathways involved are those related to melanin biosynthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide with key analogs:
Substituent Variations and Structural Analogues
Key Observations :
- Electron-withdrawing groups (e.g., nitro) improve binding to enzymes like nNOS or kinases by enhancing dipole interactions .
- Bulkier substituents (e.g., benzothiazole, trifluoromethylbenzyl) increase lipophilicity, aiding blood-brain barrier penetration .
- Formyl group in the target compound may enhance solubility compared to benzyl or methyl groups, balancing bioavailability .
Physical Properties
Biological Activity
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a formyl group and a nitrophenyl moiety, which are known to influence its biological properties. The presence of the carbothioamide group enhances its reactivity and potential interactions with biological targets.
Research indicates that piperazine derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Piperazine compounds have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis and necroptosis. The specific interaction of this compound with cellular pathways remains an area for further exploration.
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties.
Biological Activity Data
Antitumor Activity
A study investigating piperazine derivatives reported that compounds similar to this compound exhibited potent antitumor effects against leukemia cell lines. The mechanism was linked to necroptotic signaling pathways, which are crucial for inducing cell death in resistant cancer types. Specifically, the expression levels of TNF-R1 were increased without activating caspase pathways, indicating a unique mode of action that could be leveraged for therapeutic purposes .
Antimicrobial Effects
Another investigation focused on the antimicrobial properties of piperazine derivatives found that several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that substitutions on the piperazine ring could enhance antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution of a piperazine precursor with 4-nitrophenyl isothiocyanate, followed by formylation using formic acid or acetic anhydride under reflux . Purification typically involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR and FT-IR spectroscopy (e.g., C=O stretch at ~1680 cm, S-C=N peak at ~1250 cm) .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for nitro groups) and LC-MS to identify breakdown products. Thermal stability can be assessed using TGA/DSC to determine decomposition temperatures .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria and fungi) . For enzyme inhibition (e.g., carbonic anhydrase or kinase targets), use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) with IC determination via dose-response curves .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries for kinases or antimicrobial enzymes). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can optimize substituents for enhanced activity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Re-evaluate assay conditions (e.g., buffer composition, cell lines) to standardize protocols. Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) to confirm specificity. Analyze structural analogs to identify substituents critical for activity (e.g., nitro group position vs. carbothioamide conformation) .
Q. How can the compound’s reactivity in nucleophilic substitution or oxidation reactions be leveraged for derivatization?
- Methodology : The formyl group can undergo condensation with hydrazines to form hydrazones, while the carbothioamide moiety reacts with alkyl halides for thioether synthesis. Monitor reactions via TLC and characterize products using H NMR and HRMS. Optimize yields by varying solvents (DMF for polar intermediates) and catalysts (e.g., KCO) .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Methodology : Grow single crystals via slow evaporation (ethanol/chloroform). Collect X-ray diffraction data (Mo-Kα radiation, 100 K) and solve structures using SHELXTL. Refine anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H⋯O interactions) to correlate packing with stability .
Data Contradiction Analysis
Q. How to address discrepancies in antimicrobial activity across studies?
- Analysis : Variations may arise from strain-specific resistance or assay sensitivity. Cross-reference MIC values with control antibiotics (e.g., ciprofloxacin) and test in duplicate. Use metabolomics (e.g., LC-MS-based profiling) to identify bacterial response pathways affected by the compound .
Q. Why do computational binding scores not always correlate with experimental IC values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
